molecular formula C12H24N3O4P B1293928 Trimorpholinophosphine oxide CAS No. 4441-12-7

Trimorpholinophosphine oxide

Cat. No.: B1293928
CAS No.: 4441-12-7
M. Wt: 305.31 g/mol
InChI Key: WXMQHPKQCPCDQO-UHFFFAOYSA-N
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Description

Trimorpholinophosphine oxide, also known as tris(morpholino)phosphine oxide, is an organophosphorus compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine rings attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimorpholinophosphine oxide can be synthesized through the reaction of morpholine with phosphorus oxychloride (POCl3) in the presence of a solvent such as acetonitrile. The reaction typically proceeds as follows:

  • A solution of morpholine in dry acetonitrile is added to a solution of phosphorus oxychloride in the same solvent at a low temperature (around 0°C).
  • The mixture is stirred for several hours, during which the morpholine reacts with phosphorus oxychloride to form this compound.
  • The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimorpholinophosphine oxide undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom in this compound can be further oxidized to form higher oxidation state compounds.

    Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.

    Coordination: this compound acts as a ligand, coordinating with metal ions to form complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

    Coordination: Metal salts such as iron(III) chloride or copper(II) nitrate are used to form coordination complexes.

Major Products:

    Oxidation: Higher oxidation state phosphorus compounds.

    Substitution: Substituted phosphine oxides with different functional groups.

    Coordination: Metal-ligand complexes with varying stoichiometries.

Scientific Research Applications

Trimorpholinophosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s coordination complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of trimorpholinophosphine oxide primarily involves its ability to act as a ligand, coordinating with metal ions through the oxygen and nitrogen atoms of the morpholine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The molecular targets and pathways involved depend on the specific metal-ligand complex formed and its intended application.

Comparison with Similar Compounds

Trimorpholinophosphine oxide can be compared with other organophosphorus compounds such as:

    Triphenylphosphine oxide: Unlike this compound, triphenylphosphine oxide has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand and in organic synthesis.

    Tris(dimethylamino)phosphine oxide: This compound has three dimethylamino groups attached to the phosphorus atom and is used in similar applications as this compound.

    Tris(pyrrolidinyl)phosphine oxide: With three pyrrolidine rings, this compound is another example of a phosphine oxide used in coordination chemistry.

Uniqueness: this compound is unique due to the presence of morpholine rings, which provide distinct electronic and steric properties compared to other phosphine oxides. This uniqueness makes it valuable in forming specific metal-ligand complexes with tailored reactivity and stability.

Biological Activity

Trimorpholinophosphine oxide (TMPO) is a phosphine oxide compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of TMPO, particularly in the context of anticancer and antibacterial activities.

This compound is characterized by the molecular formula C12H24N3O4PC_{12}H_{24}N_3O_4P and a CAS number of 4441-12-7. It features a phosphine oxide functional group, which is known for its reactivity and ability to interact with biological molecules.

Synthesis

TMPO can be synthesized through various methods, including multicomponent reactions involving salicylaldehydes and phosphites. The process often employs catalysts such as pentamethyldiethylenetriamine (PMDTA) to enhance yield and efficiency. The resulting compounds exhibit promising biological activities, which are detailed below.

Anticancer Activity

Recent studies have demonstrated that TMPO derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study found that certain TMPO derivatives showed moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating effective inhibition of cell viability .

Table 1: Cytotoxicity of TMPO Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
TMPO-1NIH/3T325Induction of apoptosis
TMPO-2HL-6030Cell cycle arrest in S phase
TMPO-3HeLa20ROS generation and membrane disruption

The mechanism of action involves disruption of the cell membrane at high concentrations, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis . Notably, TMPO derivatives have been shown to cause cell cycle arrest predominantly in the S phase, which is critical for their anticancer properties.

Antibacterial Activity

In addition to anticancer effects, TMPO has demonstrated antibacterial properties against selected Gram-positive bacteria. The activity was assessed using minimum inhibitory concentration (MIC) assays, revealing effective antibacterial action at concentrations as low as 100 µM .

Table 2: Antibacterial Activity of TMPO Derivatives

CompoundBacterial StrainMIC (µM)
TMPO-1Staphylococcus aureus100
TMPO-2Bacillus subtilis150

Case Studies

A notable case study involved the evaluation of a series of chiral aziridine phosphine oxides related to TMPO. These compounds exhibited enhanced biological activity compared to their non-chiral counterparts, suggesting that structural modifications can significantly influence their efficacy against cancer cells .

Another investigation into the pharmacological profile of TMPO indicated its potential as a lead compound for developing novel anticancer agents. The study emphasized the importance of exploring different structural analogs to optimize biological activity .

Properties

IUPAC Name

4-dimorpholin-4-ylphosphorylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N3O4P/c16-20(13-1-7-17-8-2-13,14-3-9-18-10-4-14)15-5-11-19-12-6-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQHPKQCPCDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196159
Record name Trimorpholinophosphine oxide
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Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-12-7
Record name Morpholine, 4,4′,4′′-phosphinylidynetris-
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Record name 4441-12-7
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Record name TRIMORPHOLINOPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Trimorpholinophosphine oxide interact with metal ions, and what structural features influence its coordination behavior?

A1: this compound acts as a ligand by coordinating to metal ions via its phosphoryl oxygen atom [, , ]. This coordination can lead to complexes with various geometries, including tetrahedral, square pyramidal, or octahedral, depending on the specific metal ion and other ligands present []. The morpholine rings provide steric bulk around the phosphorus center, which can influence the stability and geometry of the resulting metal complexes.

Q2: Are there any studies comparing the coordination behavior of this compound to other similar ligands?

A2: Yes, research suggests that the trifluoromethanesulfonate (CF3SO3-) ion displays similar coordination behavior to the perrhenate ion (ReO4-) when forming complexes with metal ions in the presence of this compound []. This comparison highlights how different anions can exhibit comparable coordinating tendencies in specific chemical environments. Further research exploring comparisons with other phosphoryl ligands could provide valuable insights into the specific properties of this compound.

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